molecular formula C15H16BrNO3S2 B2473457 4-((4-Bromophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane CAS No. 1704558-89-3

4-((4-Bromophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane

Cat. No.: B2473457
CAS No.: 1704558-89-3
M. Wt: 402.32
InChI Key: WGEAWUWFJKXUDQ-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane (CAS 1705214-46-5) is a synthetically designed organic compound with a molecular formula of C13H14BrNO3S3 and a molecular weight of 408.35 g/mol . This reagent belongs to the class of 1,4-thiazepines, a significant family of seven-membered heterocycles containing nitrogen and sulfur atoms . The structure integrates a 1,4-thiazepane core, a bromophenylsulfonyl group, and a furan-2-yl substituent, making it a valuable intermediate for medicinal chemistry and drug discovery research. The 1,4-thiazepine scaffold is recognized as a privileged structure in pharmaceutical development, with derivatives exhibiting a wide range of pharmacological activities . Compounds featuring bromophenyl and sulfonyl groups are frequently explored for their antimicrobial and antioxidant properties . The presence of the furan ring, a common O-heterocycle in bioactive molecules, further enhances its potential as a building block for the synthesis of novel therapeutic agents . This compound is intended for research applications, including use as a key intermediate in organic synthesis, structure-activity relationship (SAR) studies, and the investigation of new biologically active molecules. It is supplied For Research Use Only. This product is not intended for diagnosis or therapy in humans or animals.

Properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-7-(furan-2-yl)-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3S2/c16-12-3-5-13(6-4-12)22(18,19)17-8-7-15(21-11-9-17)14-2-1-10-20-14/h1-6,10,15H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEAWUWFJKXUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazepane ring, followed by the introduction of the bromophenyl and furan groups through sulfonylation and coupling reactions, respectively. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazepane derivatives.

Scientific Research Applications

4-((4-Bromophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity Source
4-((4-Bromophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane Thiazepane 4-Bromophenyl sulfonyl, Furan-2-yl C₁₅H₁₄BrNO₃S₂ 424.32 Not reported in evidence N/A
7-(Furan-2-yl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane Thiazepane Morpholine sulfonyl, Furan-2-yl C₁₃H₂₀N₂O₄S₂ 332.44 Not reported (commercial derivative)
5-(4-(4-X-phenylsulfonyl)phenyl)-1,2,4-triazoles [7–9] 1,2,4-Triazole 4-X-phenyl sulfonyl (X = H, Cl, Br) Varies 400–450 (approx.) Antifungal (MIC: 250 µg/mL)
Thiazolyl hydrazone derivatives Thiazole-hydrazone Nitrophenyl-furan, Halophenyl C₁₉H₁₂ClN₃O₃S 409.84 Anticandidal (MIC: 250 µg/mL), Cytotoxic (IC₅₀: 125 µg/mL)

Key Observations:

Sulfonyl groups (e.g., bromophenyl or morpholine sulfonyl) enhance polarity and may improve solubility or target engagement .

Substituent Impact on Activity :

  • Bromophenyl vs. Chlorophenyl : Bromine’s larger atomic radius and stronger electron-withdrawing effects could enhance hydrophobic interactions compared to chlorine analogues in triazoles .
  • Furan vs. Nitrophenyl : Furan’s oxygen atom may facilitate hydrogen bonding, whereas nitrophenyl groups (as in ) contribute to electron-deficient aromatic systems, influencing redox activity .

Synthetic Pathways :

  • The target compound’s synthesis likely parallels methods in , where sulfonyl benzoic acid hydrazides are reacted with isothiocyanates, followed by cyclization to form heterocycles .
  • In contrast, thiazolyl hydrazones () are synthesized via condensation reactions, highlighting divergent strategies for bioactivity optimization .

Biological Activity

The compound 4-((4-Bromophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is a thiazepane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, characterization, and biological activity of this compound, supported by relevant data tables and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazepane Ring : The thiazepane structure is formed through cyclization reactions involving appropriate precursors.
  • Introduction of the Sulfonyl Group : This is achieved by reacting the thiazepane intermediate with a sulfonyl chloride derivative under basic conditions.
  • Coupling with Furan : The furan moiety is introduced via a coupling reaction, often using furan boronic acid in a Suzuki coupling reaction.

The characterization of the compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Antimicrobial Activity

Research indicates that thiazepane derivatives exhibit significant antimicrobial properties. A study comparing various thiazepane compounds found that those with bromophenyl and furan substitutions demonstrated enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting certain enzymes involved in inflammatory pathways, which could make it a candidate for anti-inflammatory therapies. The binding affinity and specificity towards these enzymes are critical for determining its therapeutic potential .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the expected effects of this compound:

  • Study on Thiazolidinone Derivatives :
    • A study demonstrated that thiazolidinone derivatives with similar structural features exhibited significant antimicrobial activity, suggesting that modifications to the thiazepane framework could yield compounds with enhanced biological efficacy .
  • Enzyme Interaction Studies :
    • Research focused on the interaction between thiazepane derivatives and specific enzymes indicated that structural modifications could lead to improved inhibition rates, highlighting the importance of the sulfonyl group in enhancing binding interactions .

Table 1: Summary of Biological Activities

Compound NameAntimicrobial ActivityEnzyme InhibitionReferences
This compoundModerateSignificant
Thiazolidinone Derivative AHighModerate
Thiazolidinone Derivative BModerateHigh

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 4-((4-Bromophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane?

The synthesis involves multi-step organic reactions, including:

  • Sulfonation : Electrophilic aromatic substitution to introduce the 4-bromophenyl sulfonyl group (optimized at 60–80°C under anhydrous conditions) .
  • Heterocyclic ring formation : Thiazepane ring closure via nucleophilic substitution, requiring precise stoichiometric control of reagents like thiourea derivatives .
  • Functionalization : Coupling the furan-2-yl group using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with a yield of ~70–85% . Key conditions include inert atmospheres (N₂/Ar), solvent selection (e.g., DMF for polar aprotic environments), and purification via column chromatography .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the thiazepane ring and aromatic systems. For example, the sulfonyl group causes deshielding effects (~δ 7.5–8.0 ppm for aromatic protons) .
  • Infrared (IR) Spectroscopy : Peaks at ~1150–1250 cm⁻¹ (S=O stretching) and ~3100 cm⁻¹ (C-H aromatic) validate functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₇H₁₅BrN₂O₃S₂: calculated 446.96 g/mol vs. observed 446.94 g/mol) .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts in the sulfonation step?

  • Factorial Design : Use a 2³ factorial matrix to test variables like temperature (60–100°C), catalyst loading (0.5–2.0 mol%), and reaction time (4–12 hrs). Statistical analysis (ANOVA) identifies temperature as the most significant factor (p < 0.05) .
  • In Situ Monitoring : Real-time FTIR tracks sulfonyl group incorporation, allowing dynamic adjustment of reagent ratios to suppress di-sulfonation byproducts .

Q. What methodologies are used to investigate the compound’s biological activity and mechanism of action?

  • In Vitro Assays : Dose-response curves (IC₅₀) in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Reported IC₅₀ values range from 12–25 µM, suggesting apoptosis via caspase-3 activation .
  • Molecular Docking : Computational models (AutoDock Vina) predict binding affinity to kinase targets (e.g., EGFR, Ki = 8.3 nM) by analyzing hydrophobic interactions with the bromophenyl group .

Q. How can structural analogs improve structure-activity relationship (SAR) understanding?

Comparative studies with analogs:

Compound ModificationBioactivity ChangeKey Insight
Replacement of furan with thiophene2.5× lower IC₅₀ in MCF-7Enhanced π-π stacking with DNA
Removal of sulfonyl groupLoss of kinase inhibitionSulfonyl critical for ATP-binding pocket interaction

Q. How should researchers address contradictions in thermal stability data?

  • Differential Scanning Calorimetry (DSC) : Replicate experiments under controlled humidity (≤5% RH) to isolate degradation pathways. Discrepancies in melting points (reported 180–190°C vs. 170–175°C) may arise from polymorphic forms .
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor decomposition via HPLC. Degradation products (e.g., hydrolyzed sulfonate) indicate sensitivity to moisture .

Q. What computational tools aid in predicting synthetic pathways for novel derivatives?

  • Reaction Path Search Algorithms : Quantum chemical calculations (Gaussian 16) model transition states for sulfonation, identifying lower-energy pathways with BF₃ as a catalyst .
  • Machine Learning : Train models on PubChem datasets to predict solvent compatibility and reaction yields for furan-functionalized thiazepanes .

Methodological Best Practices

  • Data Validation : Cross-reference NMR shifts with computed spectra (ChemDraw) to confirm assignments .
  • Error Analysis : Report standard deviations for biological replicates (n ≥ 3) and use Grubbs’ test to exclude outliers in kinetic studies .

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